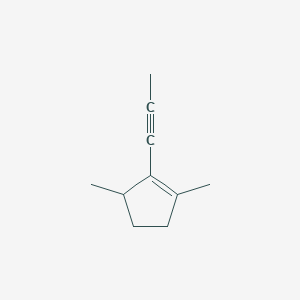
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI): is an organic compound with the molecular formula C10H14 It is a derivative of cyclopentene, featuring two methyl groups and a propynyl group attached to the cyclopentene ring
准备方法
Synthetic Routes and Reaction Conditions: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethylcyclopentene with propyne in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of 1,3-dimethyl-2-(1-propynyl)cyclopentene may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or platinum are often used to facilitate the reaction, and the process is optimized for large-scale production.
化学反应分析
Types of Reactions: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propynyl group to a propyl group.
Substitution: The methyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,3-dimethyl-2-propylcyclopentene.
Substitution: Formation of halogenated derivatives.
科学研究应用
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-dimethyl-2-(1-propynyl)cyclopentene involves its interaction with various molecular targets. The propynyl group can participate in cycloaddition reactions, forming new cyclic structures. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the methyl and propynyl groups, respectively.
相似化合物的比较
1,3-Dimethylcyclopentene: Lacks the propynyl group, making it less reactive in certain cycloaddition reactions.
1,3-Dimethyl-2-propylcyclopentene: Similar structure but with a saturated propyl group instead of the propynyl group.
Uniqueness: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for forming new cyclic structures through cycloaddition reactions.
属性
CAS 编号 |
126133-14-0 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H14/c1-4-5-10-8(2)6-7-9(10)3/h8H,6-7H2,1-3H3 |
InChI 键 |
QHNISEKPSBSPJL-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1C)C |
规范 SMILES |
CC#CC1=C(CCC1C)C |
同义词 |
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















